physicochemical properties of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-
physicochemical properties of 9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-6-nitro-9H-pyrido[3,4-b]indole
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-6-nitro-9H-pyrido[3,4-b]indole, a substituted β-carboline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer field-proven insights. The structure of this guide is tailored to logically present the identity, key physical characteristics, and the experimental rationale for their determination.
Compound Identification and Structural Framework
1-Methyl-6-nitro-9H-pyrido[3,4-b]indole, also known as 1-methyl-6-nitro-β-carboline or 1-methyl-6-nitroharman, belongs to the β-carboline family of alkaloids. These tricyclic compounds, featuring a pyridine ring fused to an indole skeleton, are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2][3] The specific substitutions of a methyl group at the C1 position and a nitro group at the C6 position critically influence the molecule's electronic distribution, steric hindrance, and overall physicochemical behavior.
Key Identifiers:
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IUPAC Name: 1-methyl-6-nitro-9H-pyrido[3,4-b]indole
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Synonyms: 1-Methyl-6-nitro-β-carboline, 1-Methyl-6-nitroharman
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CAS Number: 38314-91-9[4]
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Molecular Formula: C₁₂H₉N₃O₂
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Parent Compound: 9H-Pyrido[3,4-b]indole (Norharmane)[5]
Core Physicochemical Properties: A Data-Driven Summary
Direct experimental data for 1-methyl-6-nitro-9H-pyrido[3,4-b]indole is not extensively reported in publicly accessible literature. Therefore, this section presents a combination of calculated data and extrapolated properties based on the parent β-carboline scaffold and related structures.
Table 1: Summary of Physicochemical Properties
| Property | Value (Calculated/Estimated) | Source/Rationale |
| Molecular Weight | 227.22 g/mol | Calculated from Molecular Formula (C₁₂H₉N₃O₂) |
| Density | 1.444 g/cm³ | Calculated[4] |
| Boiling Point | 476.678 °C at 760 mmHg | Calculated[4] |
| Flash Point | 242.086 °C | Calculated[4] |
| Melting Point | >200 °C (Estimated) | Based on the melting point of the parent β-carboline (199 °C)[6] and related derivatives. The nitro group and increased molecular weight would likely elevate the melting point. |
| LogP | ~3-4 (Estimated) | Based on the LogP of the parent β-carboline (3.17)[6] and related nitroaromatic compounds. The nitro group can slightly decrease lipophilicity, but the overall planar aromatic system maintains significant nonpolar character. |
| pKa | Basic pKa: ~4-5Acidic pKa: ~9-10 (Indole N-H) | Estimated based on the pKa of pyridine (~5.3) and aniline (~4.6).[7][8] The electron-withdrawing nitro group will decrease the basicity of the pyridine nitrogen. The indole N-H remains weakly acidic. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. | Inferred from the low water solubility of related β-carbolines and the nonpolar nature of the tricyclic system.[9][10] |
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
To validate and expand upon the estimated properties, a series of well-established experimental protocols are required. The choice of methodology is dictated by the chemical nature of the β-carboline scaffold.
Melting Point Determination
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Expertise & Experience: The melting point provides a crucial indication of purity. A sharp melting range is characteristic of a pure crystalline solid. For β-carbolines, which are often high-melting solids, a capillary melting point apparatus (such as a Büchi or Stuart Scientific instrument) is standard. The rate of temperature increase should be slow (1-2 °C/min) near the expected melting point to ensure accuracy.
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Protocol: Capillary Melting Point Determination
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Ensure the sample is completely dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the melting point apparatus.
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Heat rapidly to about 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
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Solubility Assessment
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Expertise & Experience: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. Given the predicted poor aqueous solubility, a thermodynamic (shake-flask) method is the gold standard for accurate determination. The choice of buffer systems is critical to understand the pH-dependent solubility, especially given the basic pyridine nitrogen and acidic indole proton.
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Protocol: Shake-Flask Method for Thermodynamic Solubility
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Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
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Add an excess amount of 1-methyl-6-nitro-9H-pyrido[3,4-b]indole to a known volume of each buffer in separate vials.
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Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the samples to pellet the undissolved solid.
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Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase.
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Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Measurement.
pKa Determination
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Expertise & Experience: The ionization constant (pKa) dictates the charge state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. For a compound with low aqueous solubility like 1-methyl-6-nitro-9H-pyrido[3,4-b]indole, potentiometric titration in a mixed solvent system (e.g., water/methanol) or spectrophotometric analysis are the preferred methods. The spectrophotometric method is particularly powerful as it relies on the change in the UV-Vis spectrum upon ionization.
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Protocol: UV-Metric pKa Determination
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Prepare a stock solution of the compound in a solvent like methanol.
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Create a series of buffers covering a wide pH range (e.g., pH 2 to 12).
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Add a small, constant volume of the stock solution to each buffer to create solutions of identical concentration but varying pH.
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Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution.
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Identify wavelengths where the absorbance changes significantly with pH.
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Plot absorbance at these key wavelengths versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Specialized software can be used for accurate calculation.
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Logical Relationship for pKa Influence
Caption: Influence of pKa on Drug Development Properties.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide a detailed map of the proton and carbon environments, confirming the positions of the methyl and nitro groups and the integrity of the tricyclic core. The characteristic chemical shifts for the aromatic protons would be influenced by the electron-withdrawing nitro group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight and elemental composition (C₁₂H₉N₃O₂). Fragmentation patterns observed in MS/MS analysis can further elucidate the structure.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole (~3400-3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and strong, characteristic stretches for the nitro group (NO₂) at approximately 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
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UV-Visible Spectroscopy: β-carbolines exhibit strong UV absorbance due to their extended aromatic system. The UV spectrum, typically measured in ethanol or methanol, would show multiple absorption maxima. These spectral properties are fundamental for the spectrophotometric pKa determination and for quantification in solubility and other assays.[11]
Conclusion
1-Methyl-6-nitro-9H-pyrido[3,4-b]indole is a molecule of significant scientific interest, yet its physicochemical properties are not widely documented. This guide has consolidated the available calculated data and provided a robust framework of established experimental methodologies for its comprehensive characterization. The presented protocols, grounded in authoritative analytical principles, offer a clear path for researchers to generate the empirical data necessary for advancing studies in drug discovery and development. A thorough understanding of these fundamental properties is the cornerstone of translating a promising compound into a viable therapeutic candidate.
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